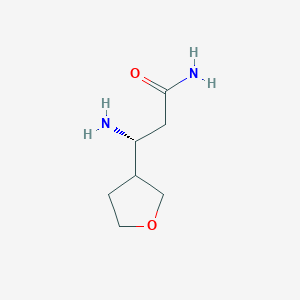

(3R)-3-Amino-3-(oxolan-3-yl)propanamide

Description

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral propanamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position of the amino-propanamide backbone. Its molecular formula is C₈H₁₄N₂O₂ (MW: 170.21 g/mol).

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-(oxolan-3-yl)propanamide |

InChI |

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m1/s1 |

InChI Key |

APFKUILWHYNEMI-PRJDIBJQSA-N |

Isomeric SMILES |

C1COCC1[C@@H](CC(=O)N)N |

Canonical SMILES |

C1COCC1C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate catalyst.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(3R)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with mutant p53 proteins.

Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps in reactivating the tumor suppressor functions of p53, thereby inhibiting cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of (3R)-3-Amino-3-(oxolan-3-yl)propanamide with five related compounds, focusing on structural features, molecular properties, and inferred biological relevance.

Structural and Functional Group Comparison

Table 1: Key Structural and Molecular Properties

Key Differences and Implications

Ring Systems and Conformation

- Oxolane (5-membered) vs. Oxane (6-membered): The oxolane group in the target compound confers a rigid, planar conformation compared to the more flexible tetrahydropyran (oxane) in its six-membered analog . This could influence binding to enzymatic pockets (e.g., BACE1’s catalytic site).

- Quinoline vs.

Substituent Effects

- Trifluoromethyl Groups: The fluorinated compound (Row 3) exhibits enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character, making it more suitable for blood-brain barrier penetration .

- Carboxylic Acid vs. Amide: The carboxylic acid in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (Row 5) increases polarity, likely limiting membrane permeability compared to the amide-containing analogs .

Steric and Stereochemical Considerations

- Tert-Butyl Group: The bulky tert-butyl substituent in Row 4 may hinder binding to shallow protein pockets but improve selectivity for deeper active sites .

- Chirality: The (3R) configuration in the target compound and its oxane analog (Row 6) suggests enantioselective interactions with biological targets, a critical factor in drug design .

Biological Activity

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13N3O2

- Molecular Weight : 158.20 g/mol

- IUPAC Name : 3-amino-3-(oxolan-3-yl)propanamide

- Canonical SMILES : C1COCC1C(CC(=O)N)N

The compound features an amino group and an oxolane ring, which contribute to its interactions with various biological targets. The oxolane ring enhances hydrophobic interactions, while the amino group can form hydrogen bonds, facilitating enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific biomolecules, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These mechanisms can lead to various biochemical pathways being activated or inhibited, resulting in observable biological effects.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme activity is dysregulated.

- Receptor Interaction : It may interact with receptors that influence crucial signaling pathways, potentially impacting physiological balance.

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Potential : There is evidence indicating its role in reducing inflammation through modulation of biochemical pathways.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways. |

| Receptor Interaction | May modulate receptor activity affecting signal transduction. |

| Antimicrobial Effects | Investigated for potential antimicrobial properties. |

| Anti-inflammatory | Possible role in reducing inflammation through biochemical pathways. |

Enzyme Interaction Studies

A study evaluated the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. Results indicated significant inhibition rates compared to control groups, suggesting its therapeutic potential in metabolic regulation.

Receptor Binding Assays

Research involving receptor binding assays demonstrated that this compound could effectively bind to certain receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against a range of bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.